![molecular formula C10H9BrN2O2 B587502 ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate CAS No. 144167-50-0](/img/structure/B587502.png)

ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

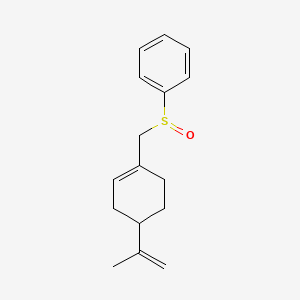

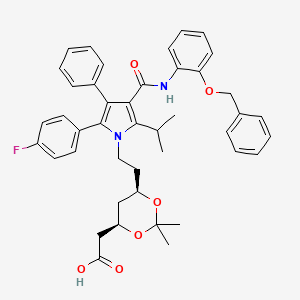

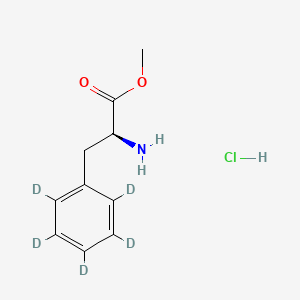

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the CAS Number: 144167-50-0 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 5-bromo-1H-benzimidazole-2-carboxylate . It is a solid substance .

Molecular Structure Analysis

The InChI code for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a solid substance . It has a molecular weight of 269.1 . The compound should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Imidazoles

Recent Advances: The synthesis of substituted imidazoles, including the ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, has seen significant advancements. These compounds are integral to functional molecules utilized in various everyday applications .

Application Details: The regiocontrolled synthesis allows for precise manipulation of the imidazole ring, leading to the creation of molecules with specific desired properties. This is particularly useful in the development of pharmaceuticals and agrochemicals where the imidazole ring is a common motif.

Therapeutic Potential

Broad Range of Activities: Imidazole derivatives exhibit a wide array of biological activities. They have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic properties .

Drug Development: The versatility of imidazole compounds makes them valuable synthons for new drug development. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could serve as a precursor in synthesizing drugs with these therapeutic effects.

Antitumor Potential

Research Findings: Imidazole derivatives have been evaluated for their antitumor potential. Specific compounds have shown promising results in assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) .

Implications for Cancer Treatment: The ability to target and inhibit cancer cell growth makes these compounds, including ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, potential candidates for the development of novel anticancer therapies.

Corrosion Inhibition

Industrial Application: Benzimidazole derivatives are known to act as corrosion inhibitors. They can suppress both anodic and cathodic reactions through adsorption on metal surfaces, suggesting their use as mixed-type corrosion inhibitors .

Significance: Protecting industrial equipment from corrosion is crucial for maintaining structural integrity and operational efficiency. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be synthesized into compounds that serve this purpose.

Development of Antimicrobial Agents

Combatting Resistance: With the rise of antimicrobial resistance (AMR), there is a pressing need for new drugs. Imidazole derivatives, due to their heterocyclic nature, have high chemotherapeutic values and can be effective against infectious diseases .

Potential Use: Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate could be used to develop new antimicrobial agents that overcome AMR challenges.

Synthon in Natural Product Synthesis

Natural Product Synthesis: Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives are crucial in the synthesis of these biologically important molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, also known as ethyl 6-bromo-1H-benzimidazole-2-carboxylate, is a derivative of imidazole . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known for their broad range of biological activities, suggesting that they have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATPYWQBBAFDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657857 |

Source

|

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate | |

CAS RN |

144167-50-0 |

Source

|

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[1,8-bc]pyran, 2-ethoxy-2,3,3a,4,5,6-hexahydro-, trans- (9CI)](/img/no-structure.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)